![molecular formula C14H12N2S2 B5680473 4-(ethylthio)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B5680473.png)
4-(ethylthio)-5-phenylthieno[2,3-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(ethylthio)-5-phenylthieno[2,3-d]pyrimidine is a heterocyclic organic compound with potential applications in the field of medicinal chemistry. It belongs to the class of thieno[2,3-d]pyrimidines and is known for its biological activity against various diseases. The compound has been synthesized by several methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied.
作用机制
The mechanism of action of 4-(ethylthio)-5-phenylthieno[2,3-d]pyrimidine is not fully understood. However, it has been suggested that the compound exerts its biological activity by inhibiting various enzymes and signaling pathways involved in cell proliferation, angiogenesis, and inflammation. It has also been reported to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. The compound has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis in cancer cells. It has also been reported to exhibit antibacterial, antifungal, and antiviral activity by disrupting the membrane integrity of microorganisms. In addition, it has been found to possess anti-inflammatory and analgesic activity by inhibiting the production of inflammatory mediators.
实验室实验的优点和局限性
One of the major advantages of 4-(ethylthio)-5-phenylthieno[2,3-d]pyrimidine is its broad-spectrum biological activity against various diseases. It has been shown to possess potent anticancer, antifungal, antibacterial, and antiviral activity, making it a promising candidate for the development of new drugs. However, one of the limitations of the compound is its low solubility in water, which makes it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which limits its potential applications.
未来方向
There are several future directions for the research on 4-(ethylthio)-5-phenylthieno[2,3-d]pyrimidine. One of the directions is to investigate the structure-activity relationship of the compound to identify more potent analogs. Another direction is to study the pharmacokinetics and pharmacodynamics of the compound in vivo to determine its efficacy and toxicity. In addition, the compound can be further evaluated for its potential applications in the treatment of other diseases, such as viral infections and inflammatory disorders.
Conclusion
In conclusion, this compound is a heterocyclic organic compound with potential applications in the field of medicinal chemistry. It has been synthesized by several methods and has been extensively studied for its biological activity against various diseases. The compound possesses potent anticancer, antifungal, antibacterial, and antiviral activity, making it a promising candidate for the development of new drugs. However, its low solubility in water and limited understanding of its mechanism of action are some of the limitations that need to be addressed. Further research in this area can lead to the development of more potent and effective drugs for the treatment of various diseases.
合成方法
The synthesis of 4-(ethylthio)-5-phenylthieno[2,3-d]pyrimidine has been reported by several methods. One of the most commonly used methods involves the reaction of 2-phenylthiophene-3-carboxaldehyde with ethylthiourea in the presence of acetic acid and sodium acetate. The reaction yields the desired compound in good yield and purity. Other methods include the reaction of 2-phenylthiophene-3-carboxaldehyde with thiosemicarbazide or 4-aminothiophenol in the presence of a suitable catalyst.
科学研究应用
4-(ethylthio)-5-phenylthieno[2,3-d]pyrimidine has been extensively studied for its biological activity against various diseases. It has been found to possess potent anticancer activity against several cancer cell lines, including breast, lung, prostate, and colon cancer. The compound has also been shown to possess antifungal, antibacterial, and antiviral activity. In addition, it has been reported to exhibit anti-inflammatory and analgesic activity.
属性
IUPAC Name |
4-ethylsulfanyl-5-phenylthieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2S2/c1-2-17-13-12-11(10-6-4-3-5-7-10)8-18-14(12)16-9-15-13/h3-9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNNSFUISKPHCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=NC2=C1C(=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

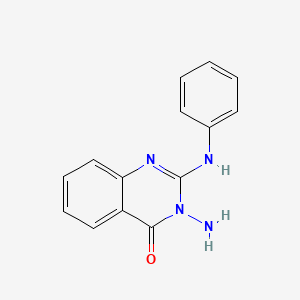
![3-(3-chlorophenyl)-8-methyl-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione](/img/structure/B5680392.png)
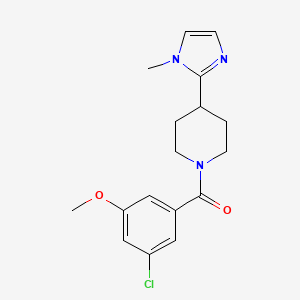
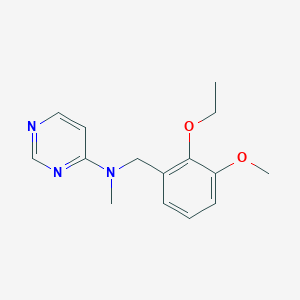
![methyl [(5-fluoro-3-nitro-1H-indol-2-yl)thio]acetate](/img/structure/B5680407.png)
![N-[4-(aminosulfonyl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B5680412.png)
![7-cyclopentyl-2-[(2-oxoazepan-1-yl)acetyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5680416.png)
![3-(2-{1-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-4-piperidinyl}-1H-imidazol-1-yl)-N,N-dimethyl-1-propanamine](/img/structure/B5680427.png)
![2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-phenylacetamide](/img/structure/B5680438.png)

![3-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5680450.png)
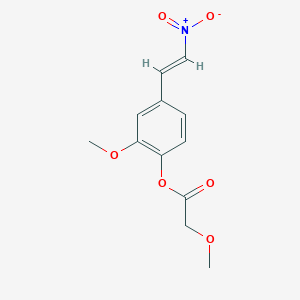
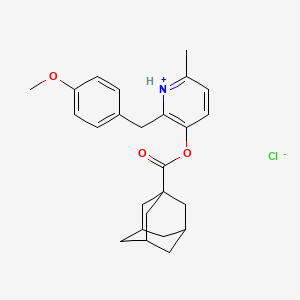
![7-methyl-5-[(3-methyl-2-buten-1-yl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5680470.png)